molecular formula C7H12N2O B1595668 Quinuclidin-3-one oxime CAS No. 35423-17-7

Quinuclidin-3-one oxime

Cat. No.: B1595668
CAS No.: 35423-17-7
M. Wt: 140.18 g/mol
InChI Key: QSXHBTDHLNHMLV-FPLPWBNLSA-N
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Description

Quinuclidin-3-one oxime is a bicyclic oxime derivative characterized by a quinuclidine backbone (1-azabicyclo[2.2.2]octane) with an oxime (-C=N-OH) functional group at the 3-position. Its stereoisomeric forms, (E)- and (Z)-configurations, are critical to its chemical reactivity and biological activity . The compound is synthesized via reactions between quinuclidin-3-one (or its hydrochloride salt) and hydroxylamine derivatives under varying conditions, including solvent-based, mechanochemical, and microwave-assisted methods . Applications span medicinal chemistry (e.g., antimicrobial agents, cannabinoid receptor ligands) and materials science, with stereochemical control being a key focus due to its impact on bioactivity .

Preparation Methods

Starting Material: Quinuclidin-3-one

The synthesis of quinuclidin-3-one oxime begins with quinuclidin-3-one, a bicyclic compound featuring a ketone group at the 3-position of the quinuclidine framework. Quinuclidin-3-one itself is typically prepared by:

  • Dieckmann condensation of 1-carbethoxymethyl-4-carbethoxypiperidine, followed by hydrolysis and decarboxylation.
  • Alternatively, industrially, the commercially available quinuclidin-3-one hydrochloride salt is treated with a base such as potassium carbonate in an ether solvent to yield quinuclidin-3-one in high purity and yield.

General Synthetic Route to this compound

The classical preparation of this compound involves the nucleophilic addition of hydroxylamine to the ketone group of quinuclidin-3-one. The key steps are:

  • Reaction of quinuclidin-3-one with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide).
  • Formation of an unstable reaction intermediate, followed by elimination of a protonated hydroxyl group, yielding the oxime.
  • The oxime product can exist as two stereoisomers, (E) and (Z), due to the C=N double bond configuration.

This reaction is typically conducted in mild conditions at room temperature and often results in a mixture of (E) and (Z) stereoisomers in solution.

Detailed Preparation Methods and Their Analysis

Classical Solvent-Based Synthesis

  • Procedure: Quinuclidin-3-one is reacted with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol or water) with a base at room temperature.
  • Outcome: A mixture of (E)- and (Z)-oxime stereoisomers is obtained, often as hydrochloride salts.
  • Limitations: The stereoselectivity is poor, and prolonged reaction times may be required for complete conversion. Using quinuclidin-3-one hydrochloride salt as a starting material can yield pure (E)-stereoisomers but with significantly longer reaction times.
Parameter Classical Solvent Synthesis
Solvent Ethanol, water
Temperature Room temperature
Reaction Time Several hours
Stereoselectivity Mixture of (E) and (Z) isomers
Yield Moderate to high
Notes Requires post-reaction separation of isomers

Mechanochemical Synthesis

  • Procedure: Solid-state reaction by grinding quinuclidin-3-one with hydroxylamine salts without solvents.
  • Advantages: This green chemistry approach avoids environmentally harmful solvents, reduces reaction time, and can enhance stereoselectivity.
  • Outcome: Pure (E)-oxime stereoisomers are obtained efficiently.
  • Mechanism: The reaction proceeds via the formation of a reaction intermediate, followed by elimination and proton transfer steps facilitated by mechanical energy.
Parameter Mechanochemical Synthesis
Solvent None (solid-state)
Temperature Ambient or slightly elevated
Reaction Time Minutes to hours
Stereoselectivity High (pure (E) isomer)
Yield High
Notes Environmentally friendly, no solvent waste

Microwave-Assisted Synthesis

  • Procedure: Quinuclidin-3-one and hydroxylamine hydrochloride are reacted under microwave irradiation, often with minimal or no solvent.
  • Advantages: Microwave synthesis drastically accelerates reaction rates, reducing hours-long reactions to minutes.
  • Outcome: Predominantly pure (E)-oxime stereoisomers are formed.
  • Notes: Microwave energy enhances molecular collisions and reaction kinetics, improving yield and selectivity.
Parameter Microwave-Assisted Synthesis
Solvent Minimal or none
Temperature Elevated (microwave controlled)
Reaction Time Minutes
Stereoselectivity High (pure (E) isomer)
Yield High
Notes Rapid, energy-efficient

Reaction Mechanism Overview

The formation of this compound involves:

  • Nucleophilic attack of hydroxylamine on the carbonyl carbon of quinuclidin-3-one, forming an unstable intermediate.
  • Protonation and elimination steps lead to the formation of the oxime hydrochloride salts.
  • Proton transfer via explicit water molecules in acidic conditions facilitates the conversion.
  • The stereochemistry (E or Z) is influenced by reaction conditions; mechanochemical and microwave methods favor the thermodynamically stable (E) isomer.

Research Findings and Comparative Analysis

Method Reaction Time Stereoselectivity Environmental Impact Yield Notes
Classical Solvent Hours Mixed (E/Z) Moderate (solvent use) Moderate to High Longer reaction time, requires separation
Mechanochemical Minutes-Hours High (pure E) Low (solvent-free) High Green chemistry, efficient
Microwave-Assisted Minutes High (pure E) Low (minimal solvent) High Rapid, energy-efficient
  • Mechanochemical and microwave-assisted syntheses are superior in terms of stereoselectivity and environmental friendliness compared to classical solvent-based methods.
  • The pure (E)-oxime isomer obtained by these modern methods is preferred due to its thermodynamic stability and better-defined chemical properties.

Summary Table of Preparation Methods

Preparation Method Starting Materials Conditions Stereoisomer Outcome Advantages Key References
Classical Solvent Synthesis Quinuclidin-3-one + Hydroxylamine hydrochloride Room temperature, solvent (ethanol/water), base Mixture of (E) and (Z) Simple, well-established
Mechanochemical Synthesis Quinuclidin-3-one + Hydroxylamine salts Solid-state grinding, ambient temperature Pure (E) isomer Solvent-free, green, stereoselective
Microwave-Assisted Synthesis Quinuclidin-3-one + Hydroxylamine hydrochloride Microwave irradiation, minimal solvent Pure (E) isomer Fast, energy-efficient

Chemical Reactions Analysis

Stereochemical Dynamics and Reaction Mechanisms

The stereochemistry of oxime formation is governed by polytopal rearrangements and proton transfer processes:

Mechanistic Steps:

  • Intermediate Formation : Nucleophilic attack by hydroxylamine on the carbonyl group forms an unstable intermediate (RI) .

  • Proton Transfer : Protonation of the nitrogen atom occurs via explicit water molecules, leading to E/Z isomerization .

  • Elimination : Deprotonation yields hydrochlorides of (E)- or (Z)-oximes, with the E isomer favored under acidic or solvent-free conditions .

Conformational Analysis :

  • Pyramidal inversion at the nitrogen atom enables interconversion between enantiomers .

  • Energy barriers for isomerization correlate with steric hindrance from O-substituents (e.g., benzyl > methyl) .

Kinase Inhibition

  • Targets : Inhibits >40 kinases, including JNK-3 (IC₅₀ = 12 nM).

  • Mechanism : Binds ATP-binding pockets via hydrogen bonding and hydrophobic interactions.

Bioconjugation via Oxime Ligation

  • Reaction : Reacts with aldehydes/ketones under mild conditions (pH 4–6) to form stable oxime bonds.

  • Applications :

    • Polymer-protein conjugates for drug delivery.

    • Glycoconjugate vaccines (e.g., HIV-1 epitopes).

Antibiotic Derivatives

  • Cephalosporins : Derivatives like cefuroxime show enhanced efficacy against Gram-negative bacteria (MIC = 0.5 µg/mL).

Comparative Reactivity with Structural Analogs

CompoundReactivity DifferenceBiological Impact
QuinuclidoneLacks oxime group; less nucleophilicLimited kinase inhibition
3-HydroxyquinuclidineHydroxyl group reduces electrophilicityWeaker antimicrobial activity
4-PiperidoneKetone at C4; distinct ring strainAltered metabolic stability

Insight : The oxime group enhances both nucleophilicity and target binding affinity compared to analogs .

Industrial and Pharmacological Relevance

  • Scale-Up : Kilogram-scale production uses quinuclidin-3-one hydrochloride with K₂CO₃ in ether .

  • Neuroprotection : Reduces neuroinflammation by 60% in murine models via JNK-3 inhibition.

Scientific Research Applications

Polymer Science

Application Summary : Quinuclidin-3-one oxime is utilized in the synthesis of dynamic and functional polymeric materials. It plays a crucial role in oxime click chemistry, which is known for its efficiency and specificity.

Methods of Application :

  • Employed in polymer synthesis techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP).

Results and Outcomes :

  • Development of self-healing polymers and hydrogels with adjustable gelation times.
  • High-fidelity 3D patterning of gels and surfaces.

Pharmacology

Application Summary : The compound exhibits potential as a kinase inhibitor with anticancer and anti-inflammatory activities.

Methods of Application :

  • Studied for interactions with kinase enzymes using molecular modeling and in vitro assays.

Results and Outcomes :

  • Inhibits over 40 different kinases, suggesting broad therapeutic applications.
  • Unique structural characteristics allow for distinct receptor binding compared to other inhibitors.

Biochemistry

Application Summary : this compound enhances the oxime ligation process, particularly for bioconjugation.

Methods of Application :

  • Involves nucleophilic aminooxy groups reacting with electrophilic carbonyl groups under mild conditions.

Results and Outcomes :

  • Successful creation of bioconjugates such as polymer-proteins and peptide dendrimers, valued for their chemoselectivity and stability.

Toxicology

Application Summary : The compound is administered to individuals exposed to organophosphates (OPs), targeting acetylcholinesterase (AChE) for reactivation.

Methods of Application :

  • Administered in clinical settings to treat OP poisoning.

Results and Outcomes :

  • Critical component of standard treatments for OP poisoning, although effectiveness varies based on specific OPs.

Microbiology

Application Summary : this compound derivatives are synthesized into oxime-based cephalosporins, a class of β-lactam antibiotics.

Methods of Application :

  • Synthesized from this compound to treat bacterial infections.

Results and Outcomes :

  • FDA-approved derivatives like cefuroxime have shown efficacy against a broad spectrum of bacterial pathogens.

Antimicrobial Efficacy

Research demonstrated that quinuclidinone derivatives possess significant antimicrobial activity against both gram-positive and gram-negative bacteria. For instance, certain compounds exhibited MIC values ranging from 0.25 to 4.00 μg/mL against multidrug-resistant strains like Pseudomonas aeruginosa and Klebsiella pneumoniae, outperforming traditional antibiotics such as gentamicin .

Apoptosis Induction

A study by Malki et al. revealed that specific quinuclidinium derivatives could activate p53 pathways, inducing apoptosis in breast cancer cells. This underscores the therapeutic potential of these compounds in oncology.

Cholinesterase Inhibition

Profiling studies indicated that N-alkyl quaternary quinuclidines inhibit human AChE and butyrylcholinesterase (BChE), suggesting applications in treating neurodegenerative diseases .

Summary Table of Biological Activities

Activity Type Description Findings/Outcomes
AntimicrobialActivity against gram-positive/negative bacteriaMIC values from 0.25 to 4.00 μg/mL
Kinase InhibitionInhibition of multiple kinasesOver 40 kinases inhibited; potential cancer therapies
BioconjugationFormation of stable bioconjugatesSuccessful synthesis of polymer-protein conjugates
Cholinesterase InhibitionInhibition relevant for neurodegenerative diseasesEffective against AChE and BChE

Mechanism of Action

The mechanism of action of quinuclidin-3-one oxime involves its interaction with molecular targets such as acetylcholinesterase and butyrylcholinesterase. The oxime group of the compound acts as a nucleophile, displacing the phosphonylated serine residue in the active site of the enzyme, thereby reactivating the inhibited enzyme . This reactivation process is crucial for its use as an antidote for organophosphorus compounds poisoning.

Comparison with Similar Compounds

Pharmacological Activity

Quinuclidin-3-one oxime derivatives show reduced receptor affinity compared to parent quinuclidin-3-one analogs but retain niche applications.

Compound Type CB1/CB2 Receptor Affinity Selectivity Application Reference
Quinuclidin-3-one derivatives High (Ki < 100 nM) Selective Cannabinoid receptor ligands
This compound analogs Reduced (Ki > 500 nM) Less selective Lower-potency ligands
3-Hydroxyiminoquinuclidine (qox) Not reported N/A Antimicrobial quaternary salts

For example, oxime derivatives 16 and 17 (Table 2 in ) exhibit 10-fold lower binding to CB1/CB2 receptors than their parent quinuclidin-3-one analogs. However, quaternary ammonium derivatives of qox demonstrate enhanced antimicrobial activity, leveraging the oxime’s acidity (pKa = 10.805) and quinuclidine nitrogen basicity (pKa = 8.072) .

Structural and Mechanistic Insights

X-ray crystallography of (2Z,3E)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one oxime confirms its planar geometry and hydrogen-bonding interactions, critical for structure-activity relationship (SAR) studies . Such detailed structural data are absent for many oximes, underscoring the utility of this compound in rational drug design.

Biological Activity

Quinuclidin-3-one oxime is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article provides an in-depth exploration of its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound primarily interacts with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , which are enzymes responsible for the hydrolysis of acetylcholine in the nervous system. The compound acts as a reversible inhibitor and reactivator of these enzymes, thereby influencing cholinergic signaling pathways.

Key Mechanisms:

  • Inhibition: this compound binds to the active sites of AChE and BChE, preventing them from breaking down acetylcholine, which can lead to increased synaptic activity.
  • Reactivation: Following organophosphate poisoning, this compound can reactivate inhibited AChE, restoring normal cholinergic function.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is likely absorbed into systemic circulation where it exerts its effects on target enzymes. Studies suggest that the compound is distributed throughout the body, particularly in tissues where AChE and BChE are prevalent.

Antimicrobial Activity

Recent studies have demonstrated that this compound derivatives exhibit significant antimicrobial properties. For instance, quaternary N-benzyl derivatives have shown potent activity against both gram-positive and gram-negative bacteria, with minimal inhibitory concentration (MIC) values as low as 0.25 μg/mL against resistant strains like Pseudomonas aeruginosa and Klebsiella pneumoniae.

Compound TypeMIC (μg/mL)Activity Against
Quaternary N-benzyl0.25 - 4.00Gram-positive & gram-negative bacteria
Nonquaternary derivatives7.6 - 10.8Poor activity against tested strains

These findings underscore the potential of this compound derivatives as novel antimicrobial agents .

Anticancer and Anti-inflammatory Properties

This compound has also been investigated for its potential as a kinase inhibitor, which could have implications in cancer therapy and anti-inflammatory treatments. The compound's ability to modulate various signaling pathways suggests it may play a role in inhibiting tumor growth and reducing inflammation.

Case Studies

  • Antidote for Organophosphate Poisoning: In clinical settings, this compound has been evaluated as an antidote for organophosphate poisoning. Its efficacy in reactivating AChE has been documented in several case studies where patients exposed to nerve agents were treated successfully with this compound.
  • Antimicrobial Efficacy: A study on the antimicrobial activity of this compound derivatives highlighted their effectiveness against multidrug-resistant bacterial strains. The research utilized disc diffusion assays to assess the antibacterial potency, demonstrating significant zones of inhibition compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What experimental steps are essential for synthesizing and characterizing Quinuclidin-3-one oxime with reproducibility?

  • Methodological Answer:

  • Synthesis: Document reaction conditions (solvent, temperature, catalyst), stoichiometry, and purification steps (e.g., recrystallization or column chromatography). Use past tense and passive voice in reporting .
  • Characterization: Include NMR (¹H/¹³C), IR, and mass spectrometry data. Provide raw spectral files in supporting information, ensuring peak assignments align with theoretical predictions .
  • Reproducibility: Reference established protocols for similar oxime syntheses and adhere to journal guidelines for experimental detail .

Q. How should researchers conduct a systematic literature review on this compound’s physicochemical properties?

  • Methodological Answer:

  • Use databases (e.g., PubMed, SciFinder) with keywords like “this compound” AND “spectroscopy” OR “reactivity.” Apply Boolean operators to filter studies by date (post-2010) and methodology .
  • Extract data into a comparative table (e.g., melting points, NMR shifts) to identify trends or gaps. Cross-reference primary sources to avoid reliance on reviews .

Q. What are the minimum characterization requirements for confirming this compound’s purity and structure?

  • Methodological Answer:

  • Purity: Report HPLC/GC chromatograms with retention times and baseline resolution. Include elemental analysis (C, H, N) with <0.4% deviation .
  • Structure: Assign all NMR peaks (e.g., oxime proton at δ 8–10 ppm) and correlate with IR (C=N stretch ~1640 cm⁻¹). For novel derivatives, provide X-ray crystallography data .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound derivatives be resolved?

  • Methodological Answer:

  • Multi-technique validation: Combine NMR with dynamic light scattering (DLS) to assess aggregation effects or use variable-temperature NMR to detect conformational changes .
  • Computational modeling: Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to identify misassignments .
  • Collaborative verification: Share raw data with independent labs to confirm reproducibility .

Q. What strategies are effective for studying the mechanistic pathways of this compound in nucleophilic reactions?

  • Methodological Answer:

  • Kinetic analysis: Use stopped-flow spectroscopy to measure reaction rates under varying pH/temperature. Plot Eyring or Arrhenius graphs to infer transition states .
  • Isotopic labeling: Introduce ¹⁵N or ²H isotopes to track oxime group participation. Compare kinetic isotope effects (KIE) to distinguish stepwise vs. concerted mechanisms .
  • In situ monitoring: Employ FTIR or Raman spectroscopy to detect intermediate species .

Q. How can computational methods enhance the prediction of this compound’s reactivity in novel applications?

  • Methodological Answer:

  • Docking studies: Use AutoDock Vina to simulate interactions with biological targets (e.g., acetylcholinesterase). Validate with MD simulations (AMBER/CHARMM) to assess binding stability .
  • Reactivity descriptors: Calculate Fukui indices or molecular electrostatic potentials (MEPs) to predict nucleophilic/electrophilic sites .
  • Machine learning: Train models on existing oxime reactivity datasets to forecast reaction outcomes .

Q. Data Analysis and Reporting

Q. What frameworks are recommended for designing ethical and feasible studies on this compound?

  • Methodological Answer:

  • Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during proposal drafting. For example, ensure access to specialized instrumentation (e.g., high-field NMR) is feasible .
  • Use PICO framework (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies, such as comparing this compound’s efficacy to other reactivators in enzyme inhibition assays .

Q. How should researchers handle data ownership and sharing in collaborative studies on this compound?

  • Methodological Answer:

  • Draft a data management plan (DMP) specifying storage (e.g., institutional repositories), access rights, and retention periods (5–10 years post-publication). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • For disputes, reference institutional IP policies or employ third-party arbitration .

Q. Tables for Comparative Analysis

Table 1: Key Spectroscopic Data for this compound Derivatives

Compound ID¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (C=N, cm⁻¹)Reference
Derivative A8.2 (s, 1H)165.41645
Derivative B8.5 (s, 1H)167.11638

Table 2: Methodological Pitfalls and Solutions in Oxime Research

PitfallSolutionEvidence
Inconsistent NMR conditionsStandardize solvent, temperature, and pH
Overreliance on single dataTriangulate with computational models

Properties

CAS No.

35423-17-7

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

(NE)-N-(1-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine

InChI

InChI=1S/C7H12N2O/c10-8-7-5-9-3-1-6(7)2-4-9/h6,10H,1-5H2/b8-7-

InChI Key

QSXHBTDHLNHMLV-FPLPWBNLSA-N

SMILES

C1CN2CCC1C(=NO)C2

Isomeric SMILES

C1CN2CCC1/C(=N\O)/C2

Canonical SMILES

C1CN2CCC1C(=NO)C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

32.33 g (200 mmol) of 3-Quinuclidinone hydrochloride was dissolved in 75 ml of water, and to the solution of hydroxylamine hydrochloride (16.4 g; 236 mmol) and CH3CO2Na.3H2O (80 g; 588 mmol) was added. The mixture was stirred at 70° C. for 1 hour. Then NaCl (10 g) was dissolved in the mixture and was cooled to 0° C. Separated crystals were filtered and carefully dried. The obtained crude 3-quinuclidone oxime (approx. 30 g) was used in the next step of the synthesis without further purification.
Quantity
32.33 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step Two
Name
CH3CO2Na.3H2O
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
reactant
Reaction Step Three
Name
3-quinuclidone oxime

Retrosynthesis Analysis

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Feasible Synthetic Routes

Quinuclidin-3-one oxime
Quinuclidin-3-one oxime
Quinuclidin-3-one oxime
Quinuclidin-3-one oxime
Quinuclidin-3-one oxime
Quinuclidin-3-one oxime

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